N-Hidroximexiletina Oxalato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

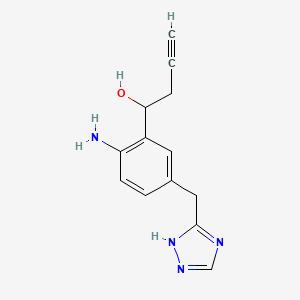

N-Hydroxy Mexiletine Oxalate is a chemical compound with the molecular formula C13H19NO6 and a molecular weight of 285.29 g/mol . It is a metabolite of Mexiletine hydrochloride, which is a class 1B antiarrhythmic agent used to treat ventricular arrhythmias . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Aplicaciones Científicas De Investigación

N-Hydroxy Mexiletine Oxalate has several scientific research applications, including:

Análisis Bioquímico

Biochemical Properties

N-Hydroxy Mexiletine Oxalate interacts with various enzymes and proteins. It is a product of the N-oxidation of Mexiletine, a process that seems to be implicated with Cytochrome P450 (CYP) 1A2 . The nature of these interactions involves the modulation of the activity of these enzymes, potentially influencing various biochemical pathways.

Cellular Effects

The cellular effects of N-Hydroxy Mexiletine Oxalate are not fully understood. It is known that Mexiletine, from which N-Hydroxy Mexiletine Oxalate is derived, has significant effects on cellular function. Mexiletine is known to influence cell function by modulating sodium currents, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Mexiletine, the parent compound, is known to inhibit the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . This suggests that N-Hydroxy Mexiletine Oxalate may have similar effects.

Temporal Effects in Laboratory Settings

Studies on Mexiletine have shown that it has a rapid onset and offset of action, with effects becoming apparent within 1 to 2 hours

Dosage Effects in Animal Models

There is limited information available on the dosage effects of N-Hydroxy Mexiletine Oxalate in animal models. Mexiletine, the parent compound, is used in veterinary medicine to treat abnormal heart rhythms and muscle disorders in dogs . The effects of Mexiletine vary with different dosages, and it is possible that N-Hydroxy Mexiletine Oxalate may have similar dosage-dependent effects.

Metabolic Pathways

N-Hydroxy Mexiletine Oxalate is involved in the metabolic pathways of Mexiletine. Mexiletine undergoes extensive metabolism, with N-Hydroxy Mexiletine being one of the major metabolites . The formation of N-Hydroxy Mexiletine is associated with the activity of CYP1A2 .

Transport and Distribution

Mexiletine, the parent compound, is known to be weakly bound to plasma proteins (70%) and has a large volume of distribution . This suggests that N-Hydroxy Mexiletine Oxalate may have similar transport and distribution characteristics.

Métodos De Preparación

The synthesis of N-Hydroxy Mexiletine Oxalate involves the N-hydroxylation of Mexiletine. This process can be modeled using quantum mechanics/molecular mechanics (QM/MM) methods to provide a detailed and realistic model . The reaction conditions typically involve the use of cytochrome P450 enzymes, specifically CYP1A2, which catalyze the hydroxylation process .

Análisis De Reacciones Químicas

N-Hydroxy Mexiletine Oxalate undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various metabolites.

Reduction: It can be reduced back to Mexiletine under certain conditions.

Substitution: The hydroxyl group can be substituted with other functional groups in the presence of appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mecanismo De Acción

N-Hydroxy Mexiletine Oxalate exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential (Phase 0) . This inhibition is achieved by blocking sodium channels, which decreases the effective refractory period in Purkinje fibers in the heart . The compound’s action is similar to that of Mexiletine, but with specific modifications due to the presence of the hydroxyl group.

Comparación Con Compuestos Similares

N-Hydroxy Mexiletine Oxalate is similar to other Mexiletine derivatives, such as:

Mexiletine: The parent compound, used as an antiarrhythmic agent.

N-Hydroxy Mexiletine: A closely related compound with similar pharmacological properties.

2,6-Dichloro Mexiletine: A derivative with potential antioxidant properties.

The uniqueness of N-Hydroxy Mexiletine Oxalate lies in its specific hydroxylation, which provides distinct metabolic and pharmacological characteristics compared to its parent compound and other derivatives .

Propiedades

IUPAC Name |

N-[1-(2,6-dimethylphenoxy)propan-2-yl]hydroxylamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.C2H2O4/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13;3-1(4)2(5)6/h4-6,10,12-13H,7H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGGHGAOQPZGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NO.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857801 |

Source

|

| Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57204-78-1 |

Source

|

| Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate](/img/structure/B589818.png)